1-(3-Aminopropyl)pyrrolidin-2-one

Catalog No.
S562227
CAS No.
7663-77-6
M.F
C7H14N2O
M. Wt
142.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Aminopropyl)pyrrolidin-2-one

CAS Number

7663-77-6

Product Name

1-(3-Aminopropyl)pyrrolidin-2-one

IUPAC Name

1-(3-aminopropyl)pyrrolidin-2-one

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C7H14N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2

InChI Key

HJORCZCMNWLHMB-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CCCN

Synonyms

N-(3-Aminopropyl)-γ-butyrolactam; 3-(2-Oxo-1-pyrrolidinyl)propylamine; 1-(3-Aminopropyl)pyrrolidin-2-one; NSC 108683;

Canonical SMILES

C1CC(=O)N(C1)CCCN

Physiological Excretory Product:

1-(3-Aminopropyl)pyrrolidin-2-one, also known as N-(3-aminopropyl)pyrrolidin-2-one, is a physiological excretory product derived from the breakdown of spermidine in the body. Spermidine is a naturally occurring polyamine found in all living cells and plays various roles in cell growth, differentiation, and survival. Several studies have identified 1-(3-aminopropyl)pyrrolidin-2-one as a product of spermidine catabolism in vivo. (Source: )

Potential Biomarker:

Due to its origin from spermidine metabolism, researchers have investigated the potential of 1-(3-aminopropyl)pyrrolidin-2-one as a biomarker for various conditions. Studies suggest that altered spermidine levels and metabolism are associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. (Source: ) However, further research is needed to determine the specific role and diagnostic value of 1-(3-aminopropyl)pyrrolidin-2-one in these contexts.

Other Research Applications:

Beyond its potential as a biomarker, 1-(3-aminopropyl)pyrrolidin-2-one has been explored in other research areas. For example, studies have investigated its potential use as:

  • A drug delivery vehicle: Due to its biodegradability and specific functionalities, researchers have explored the use of 1-(3-aminopropyl)pyrrolidin-2-one as a building block for "smart" polyphosphazenes, which are potential drug delivery systems. (Source)
  • A model compound for studying polyamine metabolism: Researchers have used 1-(3-aminopropyl)pyrrolidin-2-one as a model compound to understand better the complex pathways of polyamine metabolism in the body. (Source)

1-(3-Aminopropyl)pyrrolidin-2-one, also known as N-(3-aminopropyl)pyrrolidin-2-one, is an organic compound containing a five-membered lactam ring (pyrrolidin-2-one) and a three-carbon chain ending in a primary amine group (3-aminopropyl). It is a colorless liquid at room temperature [].

This compound arises as a product of the breakdown of spermidine, a naturally occurring polyamine found in all living cells []. However, its specific role in biological processes is not well understood and requires further investigation.


Molecular Structure Analysis

The key features of the molecule include:

  • A lactam ring (pyrrolidin-2-one): This cyclic amide is formed by the condensation of an amine group and a carboxylic acid group within the same molecule. The lactam ring contributes to the rigidity of the molecule and its polarity.
  • Primary amine group (3-aminopropyl): This functional group provides the molecule with a basic character and the ability to form hydrogen bonds. The three-carbon chain allows for some flexibility in the molecule.

The presence of both the amine and lactam groups makes 1-(3-Aminopropyl)pyrrolidin-2-one an amphoteric molecule, meaning it can act as both an acid and a base depending on the surrounding environment [].


Chemical Reactions Analysis

  • Acylation: The primary amine group can react with acylating agents (compounds containing a carbonyl group and a leaving group) to form amides [].
  • Alkylation: The amine group can also react with alkylating agents (compounds containing an alkyl group and a leaving group) to form secondary or tertiary amines [].
  • Condensation reactions: The amine group could potentially participate in condensation reactions with aldehydes or ketones to form imines or enamines [].

The synthesis of 1-(3-Aminopropyl)pyrrolidin-2-one is not widely reported in the scientific literature.


Physical And Chemical Properties Analysis

  • A colorless liquid at room temperature, due to the presence of the polar amine and lactam groups [].
  • Soluble in water and polar organic solvents due to the ability to form hydrogen bonds.
  • Insoluble in non-polar organic solvents.
  • May have a boiling point and melting point above room temperature due to the presence of the lactam ring [].

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

7663-77-6

Wikipedia

1-(3-Aminopropyl)-2-pyrrolidinone

Dates

Modify: 2023-09-14
Chemical compounds from Sorensen, et al.

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